A Technical Guide to the Physicochemical Properties of 3-(Pyridin-2-yloxy)benzoic acid
A Technical Guide to the Physicochemical Properties of 3-(Pyridin-2-yloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyridin-2-yloxy)benzoic acid is a bifunctional organic molecule featuring a carboxylic acid and a pyridyl ether moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Understanding its physicochemical properties is paramount for its effective application, particularly in drug development, where properties such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa) directly govern the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(Pyridin-2-yloxy)benzoic acid, details experimental protocols for their determination, and discusses the implications of these properties for research and development.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to define its structure and associated identifiers.
-
IUPAC Name: 3-(pyridin-2-yloxy)benzoic acid
-
Molecular Formula: C₁₂H₉NO₃[2]
-
Molecular Weight: 215.20 g/mol [2]
-
Canonical SMILES: C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)O[3]
-
InChI Key: LYSIEAIIZBZRCE-UHFFFAOYSA-N[2]
Structure:
The Interplay of Physicochemical Properties in Drug Discovery
The journey of a drug molecule from administration to its target site is dictated by its physicochemical characteristics. For a molecule like 3-(Pyridin-2-yloxy)benzoic acid, the interplay between its acidic (carboxylic acid) and basic (pyridine) centers, along with its overall lipophilicity, is critical. These properties govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Caption: Relationship between key physicochemical properties and ADME profile.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for 3-(Pyridin-2-yloxy)benzoic acid, compiled from various chemical databases and supplier information. It is crucial to distinguish between experimentally determined and computationally predicted values.
| Property | Value | Data Type | Source |
| Molecular Weight | 215.20 g/mol | Calculated | PubChem[2], Sigma-Aldrich |
| Physical State | Solid | Experimental | Sigma-Aldrich |
| Melting Point | 108 °C | Experimental | LookChem[1], Biosynth |
| Boiling Point | 400.6 °C at 760 mmHg | Predicted | LookChem[1] |
| XLogP3 | 1.9 | Predicted | PubChem[2] |
| Hydrogen Bond Donors | 1 (from -COOH) | Calculated | PubChem[2] |
| Hydrogen Bond Acceptors | 4 (from C=O, -O-, ether O, pyridine N) | Calculated | PubChem[2] |
| Rotatable Bond Count | 3 | Calculated | PubChem[2] |
| pKa (Acidic) | ~4 | Predicted/Analog-Based | Based on benzoic acid (pKa ~4.2)[4][5] |
| pKa (Basic) | ~2-3 | Predicted/Analog-Based | Based on 2-phenoxypyridine |
| Aqueous Solubility | No data available | - | LookChem[1] |
In-Depth Analysis of Key Properties
Acidity and Basicity (pKa)
3-(Pyridin-2-yloxy)benzoic acid is an amphoteric molecule, possessing both a carboxylic acid group and a pyridine nitrogen.
-
Acidic pKa: The carboxylic acid group is expected to have a pKa value similar to that of benzoic acid, which is approximately 4.2.[4][5] The electron-withdrawing nature of the pyridyloxy substituent at the meta position may slightly increase its acidity (lower the pKa) compared to unsubstituted benzoic acid. This pKa value is critical as it dictates that the molecule will be predominantly in its anionic carboxylate form at physiological pH (7.4), which significantly enhances aqueous solubility.
-
Basic pKa: The pyridine nitrogen can be protonated. However, the ether oxygen atom attached to the 2-position withdraws electron density from the pyridine ring, reducing the basicity of the nitrogen. The pKa for the conjugate acid is therefore expected to be significantly lower than that of pyridine itself (~5.2), likely in the range of 2-3. At physiological pH, the pyridine ring will be overwhelmingly neutral.
Lipophilicity (LogP and LogD)
Lipophilicity is a crucial parameter that influences a compound's ability to cross biological membranes.
-
LogP (Partition Coefficient): The predicted XLogP3 value of 1.9 suggests that the neutral form of the molecule has a moderate preference for a lipid environment over an aqueous one.[2] This level of lipophilicity is often considered favorable for oral drug absorption, balancing membrane permeability with sufficient aqueous solubility.
-
LogD (Distribution Coefficient): Because the molecule ionizes, its effective lipophilicity is pH-dependent and is better described by LogD. At pH 7.4, where the carboxylic acid is deprotonated, the LogD will be significantly lower (more hydrophilic) than the LogP. This change is vital for ensuring solubility in plasma and preventing aggregation, while the underlying LogP of the neutral species still drives passive diffusion across cell membranes.
Melting Point and Solid-State Properties
The experimentally determined melting point is 108 °C.[1] This relatively sharp melting point suggests the material obtained from commercial suppliers is of reasonable purity and crystalline. A moderate melting point below 200°C is often advantageous in drug development as it can correlate with better solubility and dissolution characteristics compared to high-melting-point, high-lattice-energy compounds.
Experimental Protocols for Property Determination
To ensure scientific rigor, predicted values should be confirmed experimentally. The following are standard, validated protocols for determining key physicochemical properties.
Protocol: Determination of LogP by Shake-Flask Method (OECD Guideline 107)
This method remains the gold standard for LogP determination.
Principle: The compound is partitioned between two immiscible phases (n-octanol and water). The concentration in each phase is measured at equilibrium, and the ratio is used to calculate LogP.
Methodology:
-
Preparation: Prepare a stock solution of 3-(Pyridin-2-yloxy)benzoic acid in n-octanol. Ensure the n-octanol and water (or buffer, pH ~2 to keep the acid protonated) are mutually saturated by stirring them together for 24 hours and allowing them to separate.
-
Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase.
-
Equilibration: Agitate the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Centrifuge the mixture to ensure complete phase separation.
-
Analysis: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)
Caption: Workflow for LogP determination by the shake-flask method.
Protocol: Determination of pKa by Potentiometric Titration
Principle: The compound is dissolved in a suitable solvent (e.g., water/methanol co-solvent) and titrated with a strong acid or base. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of 3-(Pyridin-2-yloxy)benzoic acid and dissolve it in a known volume of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility of both neutral and ionized forms.
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.
-
Titration (for acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where half of the acid has been neutralized (the midpoint of the steepest part of the curve). Advanced software can be used to calculate the pKa from the derivative of the titration curve.
-
Titration (for basic pKa): To determine the basic pKa of the pyridine, perform a reverse titration, starting with the sample in an acidic solution and titrating with a standardized strong base, or titrate the neutral sample with a strong acid (e.g., 0.1 M HCl).
Conclusion
3-(Pyridin-2-yloxy)benzoic acid is a molecule of significant interest with a physicochemical profile that makes it amenable to applications in drug discovery. Its moderate lipophilicity (predicted XLogP3 of 1.9) and distinct acidic pKa position it as a versatile scaffold.[2] While many properties are computationally predicted, this guide provides the framework and validated experimental protocols necessary for researchers to confirm these values, ensuring data integrity and enabling the confident application of this compound in their development programs. The provided methodologies for determining LogP and pKa serve as a reliable starting point for a full and robust characterization.
References
-
LookChem. 3-(Pyridin-2-yloxy)benzoic acid Safety Data Sheets(SDS).
-
PubChem. 3-(Pyridin-2-yloxy)benzoic acid | C12H9NO3 | CID 21901423. National Center for Biotechnology Information.
-
PubChem. 3-(Pyridin-2-yl)benzoic acid | C12H9NO2 | CID 5152592. National Center for Biotechnology Information.
-
PubChem. 3-(Pyrimidin-2-yloxy)benzoic acid | C11H8N2O3 | CID 2763560. National Center for Biotechnology Information.
-
Sigma-Aldrich. 3-(pyrid-2-yloxy)benzoic acid AldrichCPR. Merck KGaA.
-
Biosynth. 3-(Pyridin-2-yloxy)benzoic acid | 51362-30-2 | BCA36230.
-
PubChemLite. 3-(pyridin-2-yloxy)benzoic acid (C12H9NO3).
-
ChemicalBook. Benzoic acid | 65-85-0.
-
Williams, R. pKa Data Compiled by R. Williams.
Sources
- 1. 3-(Pyrid-2-yloxy)benzoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. 3-(Pyridin-2-yloxy)benzoic acid | C12H9NO3 | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(pyridin-2-yloxy)benzoic acid (C12H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. Benzoic acid | 65-85-0 [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
